molecular formula C23H24N2O3S B11464632 N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide

N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide

Cat. No.: B11464632
M. Wt: 408.5 g/mol
InChI Key: DPYFNXKDUWHPOJ-UHFFFAOYSA-N
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Description

N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide is a complex organic compound with a unique structure that includes methoxyphenyl, methylphenyl, and thiophenyl groups

Preparation Methods

The synthesis of N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide can be achieved through several synthetic routes. One common method involves the reduction of Schiff bases using sodium borohydride (NaBH4) as a reducing agent . The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature. Industrial production methods may involve larger-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy and methyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like NaBH4. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include:

N-{2-[(4-methoxyphenyl)amino]-1-(4-methylphenyl)-2-oxoethyl}-N-methyl-2-(thiophen-2-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2-(4-methylphenyl)-2-[methyl-(2-thiophen-2-ylacetyl)amino]acetamide

InChI

InChI=1S/C23H24N2O3S/c1-16-6-8-17(9-7-16)22(25(2)21(26)15-20-5-4-14-29-20)23(27)24-18-10-12-19(28-3)13-11-18/h4-14,22H,15H2,1-3H3,(H,24,27)

InChI Key

DPYFNXKDUWHPOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)OC)N(C)C(=O)CC3=CC=CS3

Origin of Product

United States

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